Endosulfan A

Beschreibung

Eigenschaften

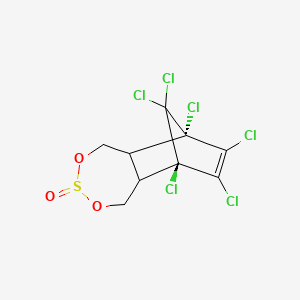

Molekularformel |

C9H6Cl6O3S |

|---|---|

Molekulargewicht |

406.9 g/mol |

IUPAC-Name |

(1R,9S)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide |

InChI |

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3?,4?,7-,8+,19? |

InChI-Schlüssel |

RDYMFSUJUZBWLH-QTSFFCDASA-N |

Isomerische SMILES |

C1C2C(COS(=O)O1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Kanonische SMILES |

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Environmental Fate and Transport of Endosulfan and Its Metabolites

Environmental Degradation Pathways of Endosulfan (B1671282) and its Isomers

Endosulfan degrades in the environment through both microbial (biotic) and non-microbial (abiotic) processes. These pathways lead to the formation of several metabolites, some of which are considered less toxic, while others, like endosulfan sulfate (B86663), retain significant toxicity wikipedia.orgipen.orgnih.gov.

Microbial Transformation Mechanisms

Microorganisms play a significant role in the degradation of endosulfan in soil and aquatic environments waterquality.gov.auresearchgate.netscirp.orgasm.orgcwejournal.org. These transformations primarily involve oxidative and hydrolytic pathways.

Oxidation is a key microbial transformation pathway for endosulfan, primarily leading to the formation of endosulfan sulfate. This process involves the oxidation of the sulfite (B76179) group in the endosulfan molecule researchgate.netasm.orgresearchgate.net. Soil bacteria, in particular, have been shown to efficiently convert endosulfan to endosulfan sulfate researchgate.net. Endosulfan sulfate is considered a major and often more persistent degradation product compared to the parent isomers wikipedia.orgnih.govcdc.gov. While some studies indicate that endosulfan sulfate is a terminal product for certain microbial strains, others suggest it can be further transformed researchgate.netasm.org.

Hydrolysis is another significant degradation pathway, particularly in aquatic systems and under alkaline conditions cdc.govnih.govresearchgate.nettandfonline.comscispace.comethz.ch. This process typically results in the formation of endosulfan diol, which is generally considered less toxic than endosulfan sulfate wikipedia.orgwaterquality.gov.auipen.orgnih.gov. Microbial hydrolysis can also lead to endosulfan diol formation researchgate.netasm.orgcwejournal.orgresearchgate.nettandfonline.comscispace.comscirp.org. In some cases, bacteria have been observed to degrade endosulfan via hydrolysis without forming endosulfan sulfate cwejournal.org.

Following the initial formation of endosulfan sulfate and endosulfan diol, further degradation can occur, leading to a range of other metabolites. These include endosulfan ether, endosulfan lactone, endosulfan hydroxyether, endosulfan dialdehyde, and endosulfan hydroxycarboxylate waterquality.gov.aunih.govresearchgate.netresearchgate.netscispace.comethz.ch. These subsequent metabolites are generally considered to be less toxic than the parent compound or endosulfan sulfate waterquality.gov.aunih.govscispace.com. For example, endosulfan diol can be converted to endosulfan ether or endosulfan hydroxyether, which can then be further transformed into endosulfan lactone. Hydrolysis of endosulfan lactone can yield endosulfan hydroxycarboxylate ethz.ch.

The degradation rates of endosulfan isomers can differ depending on the microbial species and environmental conditions. Some studies indicate that alpha-endosulfan may be degraded more rapidly than beta-endosulfan (B125223) by certain microbial strains or under specific conditions researchgate.netnih.gov. For instance, alpha-endosulfan is more volatile than beta-endosulfan, contributing to its faster initial disappearance from some environments nih.gov. Microbial enzymes, such as monooxygenases and hydrolases, are crucial for these transformations, and their specificity can influence the degradation pathways and rates for each isomer tandfonline.comethz.ch. For example, a specific enzyme from Mycobacterium tuberculosis (ESD) degrades beta-endosulfan to the monoaldehyde and hydroxyether but transforms alpha-endosulfan to the more toxic endosulfan sulfate ethz.ch.

Abiotic Degradation Processes

Abiotic degradation processes, such as hydrolysis and photolysis, also contribute to the environmental breakdown of endosulfan, though their significance varies with environmental conditions cdc.govscirp.orgresearchgate.net.

Hydrolysis: Endosulfan is susceptible to hydrolysis, particularly in alkaline conditions. In aquatic environments, hydrolysis to endosulfan diol is considered a dominant transformation pathway cdc.govresearchgate.netnoaa.gov. The rate of hydrolysis is influenced by pH, with faster degradation occurring under basic or acidic conditions compared to neutral environments noaa.gov. The half-life of alpha-endosulfan in natural river waters due to hydrolysis is estimated to be around 2 days, while beta-endosulfan is slightly more persistent with a half-life of 4 to 7 days waterquality.gov.au.

Photolysis: While not as extensively detailed as hydrolysis or microbial degradation in the provided literature, photolysis (degradation by light) can also contribute to endosulfan breakdown, although natural degradation under alkaline conditions or photooxidation by UV light may not be sufficient for complete removal scispace.com.

Endosulfan Metabolites and Degradation Pathways

| Metabolite | Primary Formation Pathway | Relative Toxicity (compared to Endosulfan) | Key References |

| Endosulfan Sulfate | Microbial Oxidation | Toxic, potentially more persistent | wikipedia.orgnih.govipen.orgcdc.govnih.govresearchgate.netasm.orgcwejournal.orgresearchgate.net |

| Endosulfan Diol | Microbial Hydrolysis, Abiotic Hydrolysis | Less toxic | waterquality.gov.aucdc.govnih.govresearchgate.netasm.orgcwejournal.orgresearchgate.nettandfonline.comscispace.comscirp.org |

| Endosulfan Ether | Subsequent transformation from Endosulfan Diol | Less toxic | waterquality.gov.aunih.govresearchgate.netscispace.comethz.ch |

| Endosulfan Lactone | Subsequent transformation from Endosulfan Diol/Ether | Less toxic | waterquality.gov.aunih.govresearchgate.netscispace.comethz.ch |

| Endosulfan Hydroxyether | Subsequent transformation from Endosulfan Diol/Ether | Less toxic | nih.govresearchgate.netscispace.comethz.ch |

| Endosulfan Dialdehyde | Subsequent transformation from Endosulfan Diol | Less toxic | nih.govethz.ch |

| Endosulfan Hydroxycarboxylate | Hydrolysis of Endosulfan Lactone | Less toxic | ethz.ch |

Compound List:

Endosulfan

Alpha-endosulfan (α-endosulfan)

Beta-endosulfan (β-endosulfan)

Endosulfan Sulfate

Endosulfan Diol

Endosulfan Ether

Endosulfan Lactone

Endosulfan Hydroxyether

Endosulfan Dialdehyde

Endosulfan Hydroxycarboxylate

Endosulfan Monoaldehyde

Endosulfan Dihydroxy Ether

Endosulfan Dihydroxy Ether Sulfate

Endosulfan Dihydroxy Ether Disulfate

Endosulfan Diol Sulfate

Hydrolysis Dynamics and Environmental pH Influence

Hydrolysis is recognized as a dominant transformation pathway for endosulfan in water apvma.gov.auinchem.orgcdc.govclemson.eduresearchgate.netcseindia.org. The rate of this process is strongly influenced by the environmental pH who.intapvma.gov.auinchem.orgcdc.govclemson.eduresearchgate.netresearchgate.netnih.gov. Endosulfan demonstrates increased rates of disappearance with increasing pH, being stable at pH 5 but degrading more rapidly at pH 7 and 9 researchgate.netresearchgate.netnih.gov. At pH 7, the combined half-lives for hydrolysis and oxidation are reported as approximately 23-25 days for both α- and β-endosulfan, whereas at pH 5, these half-lives extend to 51-54 days who.intcdc.gov. The β-isomer generally hydrolyzes faster than the α-isomer clemson.eduresearchgate.net. Under strongly alkaline conditions, the aqueous half-life can be as short as approximately 1 day clemson.edu. Hydrolysis primarily yields endosulfan diol, a metabolite considered less toxic than the parent compounds inchem.orgcdc.govclemson.edu.

Persistence Dynamics of Endosulfan Compounds in Environmental Compartments

Endosulfan and its metabolites exhibit varying degrees of persistence across different environmental compartments, influenced by the specific conditions.

The persistence of endosulfan in soil varies significantly based on soil type, moisture, and oxygen availability. Reported half-lives for the parent isomers in soil range from 1-2 weeks to 2 months under various conditions nepc.gov.au. However, when considering total endosulfan residues, including the more persistent endosulfan sulfate metabolite, half-lives can extend to 9 months or even 2 years nepc.gov.au.

Specific soil half-life data include:

Aerobic sandy loam: 433.25 days thaiscience.info

Aerobic clay loam: 495.14 days thaiscience.info

Anaerobic clay loam: 462.13 days thaiscience.info

Anaerobic soil (general): approximately 150 days nih.gov

Aerobic soil (general): approximately 32 days nih.gov

Field studies have shown half-lives for α-endosulfan ranging from 6 to 70 days and for β-endosulfan from 19 to 103 days, depending on the location and soil type cdc.gov.

Degradation is generally more rapid in non-sterile soils, indicating the significant role of microbial activity thaiscience.inforesearchgate.net. Degradation is slower under dry and anaerobic conditions nepc.gov.au. Endosulfan sulfate is identified as the primary degradation product in soil and is notably more persistent than the parent isomers who.intnepc.gov.auresearchgate.net.

Sediment: Endosulfan tends to be more persistent in sediments compared to the overlying water column researchgate.netwaterquality.gov.au. In water/sediment systems, reported DT50 (dissipation time 50%) values for endosulfan isomers and endosulfan sulfate range from 3.3 to over 273 days, with demonstrated DT50s of at least >120 days in sediment apvma.gov.au. Endosulfan sulfate, a major metabolite, accumulates in sediments, and its dissipation rate is slow apvma.gov.au. Studies suggest that endosulfan sulfate forms in anaerobic sediments and may not decline significantly over extended periods cdc.gov.

The atmospheric lifetime of endosulfan is primarily determined by its reaction with hydroxyl (OH) radicals cdc.govnih.govpops.intacs.orgacs.org. Recent research indicates that the photochemical atmospheric half-life due to OH radical reactions is considerably longer than previously estimated, ranging from 3 to 12 months nih.govacs.orgacs.org. Earlier estimates suggested half-lives of days to weeks nih.govacs.orgacs.org. Reactions with ozone are considerably slower, with an estimated half-life of about 320 days cdc.gov. Direct photolysis is considered negligible in the troposphere due to the lack of absorption of relevant solar radiation by endosulfan isomers epa.gov.

Atmospheric Transport and Global Distribution of Endosulfan Residues

Endosulfan is known for its potential for long-range atmospheric transport, allowing it to reach remote regions such as the Arctic nih.govamap.norapaluruguay.orgpan-germany.org. It is recognized as one of the most abundant organochlorine pesticides present in the global atmosphere amap.no. Unlike many other organochlorine pesticides, long-term atmospheric monitoring data have not shown a consistent decline in endosulfan concentrations, likely reflecting its continued use in some regions amap.no.

Atmospheric transport occurs through various mechanisms, including spray drift during application and volatilization from treated surfaces cdc.govepa.govpan-germany.org. While dust transport can contribute to localized redistribution, it is not considered a major pathway for regional atmospheric transport compared to spray drift epa.gov. Endosulfan residues have been detected in ambient air samples globally who.int. The United States Environmental Protection Agency (US EPA) has expressed concerns regarding the dietary exposure of indigenous populations to endosulfan, given its detection in areas distant from application sites and its potential for persistence and bioaccumulation pan-germany.org. The continuous cycling of endosulfan in the global system is facilitated by volatilization, migration, redeposition, and air-water exchange processes, particularly in the Northern Hemisphere pan-germany.org.

Ecological Bioaccumulation and Trophic Transfer of Endosulfan Compounds

Bioconcentration and Bioaccumulation of Alpha-Endosulfan (Endosulfan A) in Aquatic Organisms

Endosulfan (B1671282) A readily enters aquatic ecosystems through runoff, spray drift, and atmospheric deposition. cdc.gov Its low solubility in water and moderate hydrophobicity contribute to its tendency to partition into the fatty tissues of aquatic organisms, a process known as bioaccumulation. taylorandfrancis.comccme.ca This accumulation can occur directly from the water (bioconcentration) or through the consumption of contaminated food. sfu.ca

The accumulation of this compound in fish is well-documented, with studies reporting a wide range of bioconcentration factors (BCFs) and bioaccumulation factors (BAFs). The BCF is a measure of a chemical's concentration in an organism compared to its concentration in the surrounding water, while the BAF also considers uptake from food. cdc.gov

Reported BCF values for endosulfan (alpha and beta isomers combined) in various fish species have ranged from approximately 20 to as high as 11,600 L/kg. pops.int More specifically, BCF values from studies meeting high-quality screening criteria are typically in the range of 1,000 to 3,000. pops.int For instance, a BCF of 1,146 was recorded for the alpha and beta isomers in the sheepshead minnow. cdc.gov

Field monitoring data from Arctic aquatic ecosystems have provided wet weight BAF values for the sum of α- and β-isomers and endosulfan sulfate (B86663). cdc.gov These findings highlight the significant bioaccumulation potential of endosulfan compounds, including this compound, in fish. The results suggest that even at low ambient concentrations, this compound can build up to significant levels in fish tissues. nih.gov

Bioaccumulation and Bioconcentration Factors (BAF/BCF) of Endosulfan in Various Fish Species

| Species | Factor Type | Value (L/kg wet weight) | Compound(s) Measured | Reference |

|---|---|---|---|---|

| Sheepshead Minnow (Cyprinodon variegatus) | BCF | 1,146 | α- and β-isomers | cdc.gov |

| Striped Mullet (Mugil cephalus) | BCF | 2,755 | α-, β-isomers, and endosulfan sulfate | cdc.gov |

| Arctic Char (Salvelinus alpinus) | BAF | 1,690 | α-, β-isomers, and endosulfan sulfate | cdc.gov |

| Salmon (Salmo salar) | BAF | 7,280 | α-, β-isomers, and endosulfan sulfate | cdc.gov |

| Arctic Cod (Boreogadus saida) | BAF | 3,260 | α-, β-isomers, and endosulfan sulfate | cdc.gov |

| General Fish Species | BCF Range | 20 - 11,600 | Endosulfan (isomers not always specified) | pops.int |

Aquatic invertebrates also exhibit significant bioconcentration of this compound. Experimental BCF values in a range of invertebrate species, including shrimp, mussels, oysters, and clams, have been reported to be between 12 and 600. cdc.gov Bioaccumulation studies that account for multiple uptake routes have found BAFs for total endosulfan in species like the eastern oyster (Crassostrea virginica) and the water flea (Daphnia magna) to be approximately 600. pops.int

Generally, the bioconcentration of endosulfan in aquatic invertebrates appears to be lower than that observed in fish. pops.int For example, studies with grass shrimp (Palaemonetes vulgaris) showed 96-hour bioconcentration factors ranging from 164 to 245, while pink shrimp (Penaeus duorarum) showed no significant uptake under certain experimental conditions. epa.gov

Bioaccumulation in Terrestrial Biota

This compound also accumulates in terrestrial ecosystems, where it can be taken up by plants from the soil and subsequently transferred to animals.

This compound present in the soil can be absorbed by plants through their root systems and translocated to other parts of the plant, including the foliage. nih.gov Studies on cucumbers grown in endosulfan-treated soil showed that the alpha-isomer was the more frequently absorbed isomer, with the highest residue concentrations found in the roots. nih.gov

Research on naturally growing vegetation in contaminated areas has also demonstrated the uptake and accumulation of this compound. nih.gov For example, among seven plant species studied in a contaminated area, Vetiveria zizanioides (Khus Khus) and Digitaria longiflora (Crab grass) were found to accumulate significant levels of endosulfan isomers. nih.govdaneshyari.com The concentration of total endosulfan in the plant samples analyzed ranged from 14 to 343 ng/g. nih.gov This uptake by plants represents a primary entry point for this compound into terrestrial food webs. researchgate.net

Accumulation of Endosulfan Residues in Plant Species from Contaminated Soil

| Plant Species | Common Name | Total Endosulfan Concentration (ng/g) | Reference |

|---|---|---|---|

| Vetiveria zizanioides | Khus Khus | 343 | nih.govdaneshyari.com |

| Digitaria longiflora | Crab Grass | 163 | nih.gov |

| Sphenoclea zeylamica | Gooseweed | 14 | nih.govdaneshyari.com |

Once this compound enters the terrestrial food web through plant uptake, it can accumulate in animal tissues. cdc.gov While metabolism can reduce the potential for biomagnification in the terrestrial food chain, there is evidence that endosulfan does bioaccumulate in terrestrial systems. cdc.govpops.int Organisms that consume contaminated plants or other animals will accumulate the compound in their bodies. The persistence of this compound and its metabolites, like endosulfan sulfate, contributes to their presence in the tissues of terrestrial wildlife. cdc.gov

Trophic Magnification through Ecological Food Webs

Trophic magnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food web. nih.gov The potential for this compound to biomagnify is a subject of considerable research. The Trophic Magnification Factor (TMF) is a key metric used to quantify this process; a TMF greater than 1 indicates that the chemical is biomagnifying in the food web. nih.govsfu.ca

In aquatic food webs, there is little evidence to suggest significant trophic magnification of alpha-endosulfan. nih.gov Some studies even indicate a process of "bio-dilution" at higher trophic levels, which is likely due to the efficient metabolism and excretion of the compound by certain organisms. nih.gov

Conversely, there is evidence to suggest that this compound has a significant potential to biomagnify in terrestrial food webs. pops.int Air-breathing animals have different elimination pathways compared to aquatic organisms, which can lead to the biomagnification of moderately hydrophobic substances like this compound that might not biomagnify in aquatic systems. ucsf.edu This distinction highlights the complexity of predicting a chemical's behavior across different types of ecosystems. sfu.ca For some biota, biomagnification factors for alpha-endosulfan are greater than 1, particularly in the transfer from fish to seals, though values can be highly variable. nih.gov

Evidence of Biomagnification in Aquatic Food Chains

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. For a compound to biomagnify, it must be persistent, bioavailable, and readily stored in biological tissues. This compound exhibits properties, such as a high octanol-water partition coefficient (log Kow of 4.74), that suggest a potential for bioaccumulation waterquality.gov.au.

Research at the base of the aquatic food web has shown that plankton can rapidly accumulate endosulfan from the water. One study investigating the bioconcentration potential found that the freshwater green alga Pseudokirchneriella subcapitatum and the cladoceran Daphnia magna concentrated endosulfan significantly from their environment nih.gov. The dominant route for this accumulation in zooplankton appeared to be direct uptake from the water column, rather than through the consumption of contaminated phytoplankton nih.gov.

Table 1: Bioconcentration Factors (BCF) for Endosulfan in Plankton

| Organism | Species | Bioconcentration Factor (BCF) | Exposure Details |

|---|---|---|---|

| Freshwater Green Alga | Pseudokirchneriella subcapitatum | 2,682 | 100 µg/L endosulfan for 16 hours |

| Freshwater Cladoceran (Zooplankton) | Daphnia magna | 3,278 | 100 µg/L endosulfan (water-only exposure) |

Source: Data from DeLorenzo et al., 2002. nih.gov

Higher up the food chain, studies in remote environments like the Arctic have detected this compound residues in various marine biota. High bioaccumulation factors, ranging from 1,000 to 10,000,000, have been observed for zooplankton and various fish species in these regions, which are significantly higher than those found in temperate systems nih.gov. However, there is little definitive evidence of consistent trophic magnification of alpha-endosulfan in well-defined marine food webs nih.gov. Some studies have even reported bio-dilution at higher trophic levels, where concentrations decrease up the food chain nih.gov.

Trophic Transfer to Higher Organisms (e.g., Marine Mammals)

Despite conflicting observations in lower food webs, there is evidence suggesting the trophic transfer of this compound to top predators, including marine mammals. The presence of alpha-endosulfan has been confirmed in the tissues of marine mammals in the Arctic nih.gov.

Biomagnification factors (BMFs), which compare the concentration of a chemical in an organism to its concentration in the organism's diet, have been calculated to assess this transfer. The use of BMFs suggests a potential for biomagnification of this compound in aquatic food chains leading to mammals cdc.gov.

Table 2: Evidence of this compound Biomagnification

| Trophic Transfer Step | Biomagnification Factor (BMF) for Alpha-Endosulfan | Geographic Region | Observation |

|---|---|---|---|

| Fish to Seal | >1 | Arctic | Indicates potential for biomagnification, though high variability exists between regions. |

Source: Data from Weber et al., 2010. nih.gov

It is important to note that while BMFs greater than 1 indicate that a substance is biomagnifying, there is significant variability in the reported values for alpha-endosulfan between the same species in different Arctic regions nih.gov. This highlights the complexity of tracking contaminant flow through ecosystems.

Ecotoxicological Mechanisms and Impacts of Endosulfan on Non Target Organisms

Ecotoxicological Effects on Aquatic Ecosystems and Organisms

Endosulfan (B1671282) is characterized by its high toxicity to aquatic organisms, including fish and invertebrates orst.eduherts.ac.ukresearchgate.netnih.govccme.cawaterquality.gov.aupan-germany.orgresearchgate.net. Its presence in water bodies, even at low concentrations, can lead to significant adverse effects, including mortality, impaired growth, and physiological damage ccme.cawaterquality.gov.aupan-germany.orgresearchgate.netajol.info.

Endosulfan exhibits very high acute toxicity to fish. Reported 96-hour LC50 (Lethal Concentration for 50% of the population) values for various fish species vary, with some indicating extreme sensitivity. For instance, LC50 values for species like rainbow trout, fathead minnow, channel catfish, and bluegill sunfish range from 1.2 to 1.5 µg/L orst.edu. Other studies report LC50 values between 0.1 and 63.0 µg/L for freshwater fish, with some species like Catla catla and Tilapia mossambicca showing higher tolerance waterquality.gov.au. Alpha-endosulfan is particularly potent, with LC50 values for some fish species being as low as 0.16 to 1.3 µg/L waterquality.gov.au. Chronic exposure can also lead to significant effects; for example, a 6-day no observed effect concentration (NOEC) for Melanotaenia fluviatilis was reported as 6.8 µg/L for egg mortality, though the hatching NOEC was much higher at 224 µg/L waterquality.gov.au. Sublethal levels (0.3 to 1.0 µg/L) of endosulfan have been observed to decrease the critical thermal maximum temperatures in fish waterquality.gov.au.

Table 1: Acute Toxicity of Endosulfan to Fish Species

| Species | Exposure Time | LC50 (µg/L) | Reference |

| Rainbow Trout | 96-hour | 1.5 | orst.edu |

| Fathead Minnow | 96-hour | 1.4 | orst.edu |

| Channel Catfish | 96-hour | 1.5 | orst.edu |

| Bluegill Sunfish | 96-hour | 1.2 | orst.edu |

| Bidyanus bidyanus | 24-hour | ~2-fold increase in LC50 over 15-35°C | waterquality.gov.au |

| Melanotaenia fluviatilis | 96-hour | 5.7 | waterquality.gov.au |

| Nematolosa erebi | 96-hour | 0.2 - 1.3 | waterquality.gov.au |

| Anabas testudineus | 96-hour | 35.2 ± 3.99 | researchgate.nete3s-conferences.org |

| Clarias gariepinus | 96-hour | 0.052 | ajol.info |

Endosulfan is also highly toxic to aquatic invertebrates researchgate.netnih.govepa.govwaterquality.gov.aupan-germany.orgeuropa.eu. Acute toxicity values, such as 48-hour LC50 or EC50 (Effective Concentration for 50% of the population), demonstrate its potent effects. For example, alpha-endosulfan is significantly more toxic than the beta-isomer to aquatic invertebrates like Daphnia magna and Hyalella azteca, being 1.3 and 58 times more toxic, respectively researchgate.netnih.gov. Sensitive aquatic invertebrate species, such as certain copepods and ostracods, exhibit LC50 values as low as 0.1 to 0.9 µg/L waterquality.gov.au. Daphnia magna has reported 48-hour EC50 values ranging from 151 to 491 µg/L, with reproductive impairment (NOEC) occurring at 10 µg/L at 20°C waterquality.gov.au. However, other studies indicate much higher sensitivity for some cladoceran species, with an LC50 of 0.04 µg/L for the most sensitive aquatic invertebrate and a 48-hour EC50 of 150 µg/L for Daphnia magna europa.eu.

Table 2: Acute Toxicity of Endosulfan to Aquatic Invertebrates

| Species | Exposure Time | Endpoint | LC50/EC50 (µg/L) | Reference |

| Hyalella azteca | 96-hour | LC50 | 0.1 - 0.6 | waterquality.gov.au (for copepods) |

| Daphnia magna | 48-hour | EC50 | 151 - 491 | waterquality.gov.au |

| Daphnia magna | 48-hour | NOEC (Reproduction) | 10 (at 20°C) | waterquality.gov.au |

| Moinodaphnia macleayi | 48-hour | EC50 | 215 | waterquality.gov.au |

| Notonecta sp. (water boatman) | 48-hour | EC50 | 0.1 - 5.0 | waterquality.gov.au |

| Most sensitive invertebrate | - | LC50 | 0.04 | europa.eu |

| Daphnia magna | 48-hour | EC50 | 150 | europa.eu |

| Thamnocephalus platyurus | 24-hour | EC50 | 0.58 (endosulfan sulfate) | researchgate.net |

Field observations have documented ecological disturbances linked to endosulfan contamination. In Australia, a fish kill occurred in a lagoon when endosulfan concentrations reached 0.15 µg/L, observed three days after the event waterquality.gov.au. While some studies have struggled to directly link observed field effects to endosulfan, high residues in fish have been found during peak spraying seasons, indicating exposure waterquality.gov.au. Endosulfan has also been implicated in causing fish kills in New South Wales waterquality.gov.au. Furthermore, endosulfan was responsible for more fish kills in U.S. waterways between 1980 and 1989 than all other currently used pesticides combined wur.nl. Its presence in aquatic biota has been noted, and it has affected estuarine biomass pic.int. Long-range atmospheric transport has also led to environmental concentrations of endosulfan posing risks to aquatic species in areas distant from application sites apvma.gov.au.

Ecotoxicological Effects on Terrestrial Ecosystems and Organisms

Endosulfan's impact extends to terrestrial ecosystems, affecting soil invertebrates and plant life.

Endosulfan is moderately toxic to earthworms and other soil biota herts.ac.ukpan-germany.org. Studies on Eisenia fetida (earthworms) have shown that endosulfan causes significant growth inhibition, which is positively correlated with dose researchgate.net. While mortality may be low, cellular damage to the stomach and skin has been observed even at low doses, with nuclei, microvilli, and cuticles exhibiting abnormalities researchgate.net. Endosulfan also negatively impacts soil microorganisms, with studies showing a substantial decrease in actinomycete populations following treatment pan-germany.org.

Table 3: Toxicity of Endosulfan to Terrestrial Invertebrates

| Organism | Exposure Time | Endpoint | LC50/EC50 | Reference |

| Eisenia fetida | 14 days | LC50 | 6.52 mg·kg⁻¹ | researchgate.net |

| Eisenia fetida | - | LC50 | 9.7 mg kg⁻¹ (α-endosulfan) | researchgate.net |

| Pheretima posthuma | - | LC50 | 1,500 µg/L | pan-germany.org |

| Lumbricus terrestris | 15 days | LC50 | 3,360 µg/L | pan-germany.org |

Endosulfan can inhibit plant growth and affect physiological processes. It has been shown to inhibit seed germination, reduce root and shoot length, and decrease fresh weight in plants like tomato (Lycopersicum esculentum) and Phaseolus leptostachyus mdpi.comresearchgate.netresearchgate.net. For instance, endosulfan contamination significantly reduced germination rates in Phaseolus leptostachyus from over 90% in control groups to approximately 67% mdpi.com. It also inhibits photosynthetic pigments, such as chlorophyll (B73375) a and carotenoids, and photosynthetic activity, as observed in cyanobacteria (Nostoc species) tandfonline.comjspb.ru. In Azolla microphylla, endosulfan inhibited relative growth rate and photosynthetic O2 evolution, with phycocyanin being the most affected pigment jspb.ru.

Table 4: Effects of Endosulfan on Plant Growth and Physiology

| Plant Species | Treatment/Concentration | Observed Effect | Reference |

| Phaseolus leptostachyus | Endosulfan | Inhibited seed germination, reduced root/shoot length, decreased fresh weight | mdpi.comresearchgate.netresearchgate.net |

| Lycopersicum esculentum | Endosulfan | Decreased germination, reduced root/shoot length, altered enzyme activities | researchgate.net |

| Nostoc muscorum | 5-20 µg mL⁻¹ | Inhibited growth, photosynthetic pigments (phycocyanin, chlorophyll a), and nitrogenase activity | tandfonline.com |

| Azolla microphylla | Endosulfan | Inhibited growth rate, pigment content, and photosynthetic O2 evolution | jspb.ru |

Advanced Analytical Methodologies for Endosulfan and Its Derivatives in Environmental Matrices

Extraction and Sample Preparation Techniques for Endosulfan (B1671282) Residues

Effective sample preparation is critical to isolate endosulfan and its metabolites from complex matrices and remove interfering substances before instrumental analysis.

Solvent Extraction Methods for Diverse Environmental Matrices

Solvent extraction is a foundational step for releasing endosulfan residues from environmental samples. The choice of solvent and extraction technique depends on the matrix type.

Soil and Solid Matrices: For soil samples, serial extraction with solvents like acetone (B3395972), often in combination with hexane (B92381) or dichloromethane (B109758), is commonly employed. Tumbling or shaking the soil with the solvent mixture facilitates the dissolution of endosulfan pops.intepa.govresearchgate.net. For instance, acetone is used to extract endosulfan from soil, which is then combined with salted water and partitioned with dichloromethane pops.intepa.gov.

Water Samples: In aqueous matrices, liquid-liquid extraction (LLE) is a conventional technique, often utilizing solvents such as hexane, dichloromethane, or a mixture of hexane and acetone pops.intbioline.org.brgnest.org. Dispersive liquid-liquid micro-extraction (DLLME) has also emerged as a rapid and sensitive method for extracting endosulfan from water samples bioline.org.br.

Biological Matrices: For biological samples like human serum or animal tissues, extraction procedures often involve specific treatments, such as the addition of sulfuric acid or acetonitrile (B52724), followed by liquid-liquid partitioning with solvents like hexane and acetone pops.intnih.govoup.com.

Clean-up Procedures for Matrix Interference Reduction

Following extraction, clean-up steps are essential to remove co-extracted matrix components that can interfere with chromatographic analysis.

Solid-Phase Extraction (SPE): SPE is widely used for sample clean-up, employing various sorbent materials like Florisil, silica (B1680970) gel, alumina (B75360), or C18 reversed-phase materials pops.intepa.govbioline.org.broup.comresearchgate.netcdc.govisca.menih.govscielo.br. For example, Florisil columns are effective for cleaning up extracts from various matrices, including water and biological samples pops.intcdc.govnih.govinchem.org. SPE cartridges packed with molecularly imprinted polymers (MIPs) have also been developed for the specific recognition and separation of endosulfan isca.me.

Column Chromatography: Open column chromatography using adsorbents like Florisil, silica gel, or alumina remains a common clean-up technique pops.intepa.govnih.govinchem.orgfao.orgcore.ac.uk. These methods separate endosulfan from more polar or less polar interfering compounds. Gel Permeation Chromatography (GPC) is another technique used for cleaning up extracts, particularly from biological samples pops.intepa.gov.

Other Techniques: Acetonitrile/hexane partitioning is also employed as a clean-up step, separating endosulfan from more polar interferences pops.intinchem.org.

Chromatographic and Spectroscopic Quantification Methods

After extraction and clean-up, chromatographic techniques coupled with sensitive detectors are used for the identification and quantification of endosulfan and its metabolites.

Gas Chromatography-Electron Capture Detection (GC-ECD) for Isomer Analysis

Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive and selective method for detecting organochlorine compounds like endosulfan isomers.

Isomer Separation: GC-ECD is capable of separating alpha-endosulfan and beta-endosulfan (B125223), allowing for their individual quantification inchem.orgpops.intgnest.orgnih.govcdc.govfao.orgfao.orglgcstandards.comscielo.brnih.gov. Capillary columns, such as DB-5 or DB-1, with specific dimensions are commonly used for this separation pops.intgnest.orgnih.govlgcstandards.com.

Sensitivity and Application: GC-ECD offers low detection limits, often in the parts-per-trillion (ppt) or low parts-per-billion (ppb) range, making it suitable for environmental monitoring cdc.govnih.gov. It has been widely applied for determining endosulfan residues in various matrices including water, soil, food, and biological samples pops.intnih.govcdc.govnih.govfao.orgfao.orgscielo.brnih.govupm.edu.my. For instance, recoveries for endosulfan using GC-ECD in virgin olive oil ranged from 71-91% nih.gov. In tea leaves, recoveries for total endosulfan were satisfactory over a range of 0.01–50 mg/kg fao.org.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS) for Identification and Quantification of Endosulfan and Metabolites

GC coupled with Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) provides enhanced selectivity and sensitivity for identifying and quantifying endosulfan and its metabolites.

Identification and Quantification: GC-MS and GC-MS/MS are powerful tools for confirming the identity of endosulfan isomers and their metabolites (e.g., endosulfan sulfate (B86663), endosulfan diol, endosulfan ether, endosulfan lactone) through their mass spectra and fragmentation patterns researchgate.netgnest.orgoup.comresearchgate.netcdc.gove3s-conferences.org. GC-MS/MS offers superior selectivity and sensitivity compared to GC-MS, reducing matrix interference and lowering detection limits oup.comresearchgate.netcdc.govnih.govmdpi.com.

Method Performance: Methods using GC-MS/MS for endosulfan and its metabolites in human serum have reported high recoveries (94.8–100.4%) and low limits of detection (6–19 pg/mL) oup.comresearchgate.net. GC-MS analysis of soil samples for endosulfan has shown recoveries between 71% and 133% with standard deviations below 14% researchgate.net. GC-MS/MS is particularly useful for detecting low-ppb levels of endosulfan in environmental samples cdc.gov.

High-Performance Liquid Chromatography (HPLC) Applications in Endosulfan Analysis

High-Performance Liquid Chromatography (HPLC) offers an alternative or complementary technique for endosulfan analysis, particularly when coupled with suitable detectors.

Separation and Detection: HPLC methods, often utilizing reversed-phase C18 columns with acetonitrile or methanol-water mobile phases, can effectively resolve endosulfan isomers and their metabolites researchgate.netresearchgate.netresearchgate.netsevenpublicacoes.com.br. Detection is typically performed using UV-Vis detectors, often at wavelengths around 214 nm core.ac.ukresearchgate.netresearchgate.net.

Application and Performance: HPLC has been applied to water and soil samples, with reported recoveries for endosulfan isomers ranging from 72% to 116% scielo.brresearchgate.netresearchgate.net. For instance, an HPLC method for endosulfan residues in buffalo meat reported detection limits in the ng/g range and recoveries between 62.6% and 119.1% researchgate.netmdpi.com. HPLC can also be used in conjunction with other techniques or as a clean-up step pops.intfao.orgcore.ac.ukresearchgate.net.

Electrochemical and Spectrophotometric Approaches for Degradation Studies

Electrochemical and spectrophotometric methods offer valuable insights into the degradation pathways and kinetics of Endosulfan A. Differential Pulse Polarography (DPP) has been utilized to study the hydrolysis of Endosulfan, observing potential shifts that indicate the formation of degradation products like endosulfandiol nih.govtandfonline.com. This technique allows for the determination of Endosulfan in mixtures with other pesticides based on their differential hydrolysis rates nih.gov.

UV-Vis spectrophotometry is another key technique for monitoring Endosulfan degradation. Studies have employed UV-Vis spectrophotometers to analyze Endosulfan and its metabolites in various environmental matrices such as water, soil, and vegetables nih.govcore.ac.ukijsr.netresearchgate.netpsu.edu. For instance, a method based on the liberation of sulfur dioxide from Endosulfan, followed by reaction with hydrogen peroxide and diphenyl amine, measures the resulting color at 605 nm, with Beer's Law being obeyed in the range of 0.5-9 µg/mL researchgate.net. Another spectrophotometric approach involves the reaction of Endosulfan with pyridine (B92270) and sodium hydroxide, producing a pink-colored dye measured at 490 nm, with a linear response for concentrations between 1-36 µg ijsr.net. These methods are valuable for tracking the disappearance of Endosulfan and identifying degradation products, contributing to the understanding of its environmental fate nih.govijsr.netresearchgate.net.

Electrochemical sensors, particularly those modified with nanoparticles and carbon materials, are also emerging for Endosulfan detection. For example, a glassy carbon electrode modified with antimony oxide nanoparticles, polyaniline, and functionalized single-walled carbon nanotubes (AONP-PANI-SWCNT/GCE) demonstrated good electrocatalytic activity for the electrochemical reduction of Endosulfan mdpi.comresearchgate.net. This sensor exhibited a sensitivity of 0.0623 µA/µM with a limit of detection (LoD) of 6.8 µM mdpi.comresearchgate.net. Another study utilized an Fe3O4-modified glassy carbon electrode with functionalized multiwalled carbon nanotubes (GCE/f-MWCNT/Fe3O4) for the electrocatalytic oxidation of Endosulfan, achieving an LoD of 3.3 μM and a sensitivity of 0.06464 μA/μM nih.govacs.org.

Emerging Immunochemical Detection Approaches

Immunochemical detection methods, such as enzyme immunoassays (EIA), represent an emerging class of techniques for Endosulfan analysis. These assays leverage the high specificity and sensitivity of antibody-antigen interactions to detect Endosulfan and its metabolites in environmental samples.

Enzyme Immunoassays (EIA) for Hapten-Based Endosulfan Detection

Enzyme immunoassays, including Enzyme-Linked Immunosorbent Assays (ELISA), are particularly well-suited for the detection of small molecules like pesticides, which act as haptens. For Endosulfan, EIA protocols typically involve conjugating Endosulfan or its derivatives to a carrier protein to elicit an immune response and generate antibodies. These antibodies are then used in an assay format where the pesticide in a sample competes with a labeled Endosulfan (e.g., enzyme-conjugated) for binding to the antibody. The resulting signal, often colorimetric or fluorescent, is proportional to the amount of Endosulfan present in the sample sevenpublicacoes.com.br. While specific research findings on EIA for this compound are detailed in broader immunochemical detection discussions, the principle relies on the hapten-carrier conjugation strategy for antibody generation.

Antibody Development and Cross-Reactivity Considerations

The development of specific antibodies is crucial for the success of immunochemical detection methods for Endosulfan. Antibodies are typically raised against Endosulfan conjugates, which are formed by chemically linking Endosulfan or its derivatives to immunogenic carrier proteins like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) sevenpublicacoes.com.br. The quality of the antibodies is assessed based on their affinity and specificity for Endosulfan.

A significant consideration in antibody development is cross-reactivity. Cross-reactivity occurs when antibodies bind to structurally similar compounds, leading to false positive results. For Endosulfan, it is essential that antibodies show minimal cross-reactivity with its metabolites (e.g., endosulfan sulfate, endosulfan diol, endosulfan lactone) or other structurally related pesticides to ensure accurate quantification in complex environmental matrices sevenpublicacoes.com.br. Careful selection of the hapten structure and immunization protocols, followed by rigorous screening of antibody clones, is necessary to achieve high specificity for this compound.

Method Validation and Performance Characteristics for Environmental Analysis

Rigorous validation of analytical methods is paramount to ensure the reliability and accuracy of this compound measurements in environmental samples. This involves assessing various performance characteristics.

Linearity and Calibration Range Assessment

Linearity refers to the ability of the analytical method to elicit a response that is directly proportional to the analyte concentration within a given range. For Endosulfan analysis, calibration curves are constructed by analyzing a series of standards at known concentrations. The linearity is typically assessed using linear regression analysis, with a correlation coefficient (r) close to 1 (e.g., r > 0.99) indicating good linearity core.ac.ukmdpi.comacs.orgmdpi.comresearchgate.net. The calibration range is the concentration interval over which the method provides linear results and is determined based on the expected levels of Endosulfan in the environmental matrices being analyzed. For instance, an extraction method for endosulfan lactone showed linearity with r > 0.999 over a spike level of 0.15–100 mg kg⁻¹ mdpi.comresearchgate.net. Similarly, HPLC methods for Endosulfan isomers have demonstrated linearity with r values > 0.99 core.ac.uk.

Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. These parameters are critical for assessing the sensitivity of an analytical method. Different methods yield varying LOD and LOQ values. For example, an electrochemical sensor using an AONP-PANI-SWCNT modified glassy carbon electrode estimated an LoD of 6.8 µM and an LOQ of 20.6 µM for Endosulfan mdpi.comresearchgate.net. Another study employing an Fe3O4-modified electrode reported an LoD of 3.3 μM for Endosulfan nih.govacs.org. In chromatographic analysis, LOD values for Endosulfan isomers have been reported in the ng/mL range, such as 0.020071 ng/mL for α-Endosulfan core.ac.uk. The LOQ values are correspondingly higher, for instance, 0.066903 ng/mL for α-Endosulfan in the same study core.ac.uk. These values are crucial for determining the suitability of a method for detecting trace levels of Endosulfan in environmental samples.

Precision, Accuracy, and Recovery Rates in Complex Samples

Achieving high precision, accuracy, and recovery rates is paramount for the reliable determination of endosulfan and its derivatives in environmental matrices such as water, soil, sediment, and biota. These metrics are typically evaluated through recovery studies, where known amounts of analytes are spiked into blank samples before extraction and analysis. The percentage recovery indicates how much of the spiked analyte is successfully extracted and detected, while precision, often expressed as relative standard deviation (RSD), reflects the reproducibility of the measurements.

Various analytical techniques, including Gas Chromatography coupled with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS), and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), have been employed. Solid-phase extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are common sample preparation techniques used to isolate and concentrate endosulfan residues from complex matrices.

Research findings indicate that acceptable recovery rates for endosulfan and its isomers (α-endosulfan, β-endosulfan, and endosulfan sulfate) generally fall within the range of 70% to 120%, with precisions (RSD) typically below 15-20% scielo.brnih.govnih.gov. For instance, studies using GC×GC/TOFMS reported recoveries for α-endosulfan, β-endosulfan, and endosulfan sulfate in the range of 75% to 116%, with precisions between 4.2% and 14.8% scielo.br. Similarly, LC-MS/MS methods have demonstrated recoveries ranging from 50% to 144% in various matrices like sediments, soils, and fish tissue, with intra-day RSDs between 1% and 14% nih.govresearchgate.net. Specific methods using GC-ECD for tea matrices reported recoveries of 78.58% for α-endosulfan with an RSD below 19.18% ugm.ac.idresearchgate.net. In water samples, GC/ECD methods with C18 extraction disks achieved recoveries of 87% (10% RSD) for α-endosulfan and 92% (11% RSD) for β-endosulfan nih.gov.

Table 1: Summary of Recovery and Precision Data for Endosulfan Analysis in Environmental Matrices

| Analyte(s) | Matrix | Analytical Method | Recovery (%) | Precision (RSD %) | Reference |

| α-, β-, Sulfate Endosulfan | Water | GC×GC/TOFMS | 75 - 116 | 4.2 - 14.8 | scielo.br |

| Endosulfan lactone, ether | Water | GC×GC/TOFMS | 90.7 - 116.3 | 4.2 - 14.8 | scielo.br |

| α-, β-, Sulfate Endosulfan | Water | GC/ECD (C18 disks) | 87 - 102 | 10 - 15 | nih.gov |

| α-, β-, Sulfate Endosulfan | Water | GC/MS | 116 - 128 | 3.9 - 6.1 | nih.gov |

| All 15 OCPs | Water | GC-ECD | 50 - 150 | < 20 | nih.gov |

| α-, β-, Sulfate Endosulfan | Various | GC/ECD (GPC) | 73.8 - 83.7 | 5.3 - 9.5 | pops.int |

| α-, β-, Sulfate Endosulfan | Water, Fish, Algae, Sed | LC-MS/MS | 52 - 144 | 1 - 19 | nih.govresearchgate.net |

| α-Endosulfan | Tea | GC-ECD | 78.58 | < 19.18 | ugm.ac.idresearchgate.net |

| Endosulfan (general) | Water, Soil | SPE/GC-MS | 63.4 - 101 | N/A | ethernet.edu.et |

Interference Management from Co-occurring Compounds

Environmental samples are inherently complex, containing a multitude of naturally occurring compounds and anthropogenic contaminants that can interfere with the selective and accurate detection of endosulfan and its derivatives. These co-occurring compounds can originate from the sample matrix itself (e.g., lipids, pigments, humic substances in soil and biota) or from other pollutants present in the environment (e.g., other pesticides, polychlorinated biphenyls (PCBs), polycyclic aromatic hydrocarbons (PAHs)). Such interferences can lead to inaccurate quantification, false positives, or suppression/enhancement of the analyte signal, a phenomenon known as matrix effect.

Effective interference management relies on a combination of optimized sample preparation and advanced chromatographic separation techniques.

Sample Clean-up: Sample preparation steps are crucial for removing interfering matrix components. Techniques such as solid-phase extraction (SPE) with various sorbent materials, liquid-liquid extraction (LLE), and gel permeation chromatography (GPC) are employed to selectively isolate endosulfan from bulk matrix components scielo.brnih.govpops.intethernet.edu.etcdc.gov. For instance, the presence of lipids in biological tissues or pigments in plant matrices like tea can significantly interfere with GC analysis, necessitating specific clean-up steps to remove these compounds ugm.ac.idresearchgate.net.

Chromatographic Separation: High-resolution chromatographic techniques are essential for separating endosulfan isomers and their metabolites from structurally similar or co-eluting compounds. Gas chromatography (GC) with capillary columns and liquid chromatography (LC) with reversed-phase columns are standard, but advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) offer enhanced separation power for highly complex samples scielo.br.

Detection Techniques: The choice of detector plays a vital role. Electron capture detectors (ECD) are highly sensitive to organochlorine compounds but can also respond to other halogenated compounds, potentially causing interference. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), offers superior selectivity and specificity through the monitoring of characteristic precursor-to-product ion transitions, which significantly reduces the likelihood of false positives and improves accuracy in the presence of interferences scielo.brnih.govnih.govcdc.gov.

Internal Standards and Matrix Matching: The use of isotopically labeled internal standards (e.g., β-endosulfan-d4) can help compensate for variations in sample preparation and instrument response, thereby improving accuracy and precision, especially when matrix effects are present nih.gov. For highly complex matrices where matrix effects are significant, matrix-matched calibration, where calibration standards are prepared in a blank matrix similar to the sample, can be employed to more accurately account for signal suppression or enhancement researchgate.net.

By employing these strategies, analytical chemists can effectively manage interferences, ensuring the reliable and accurate determination of endosulfan and its derivatives in a wide array of environmental samples.

Environmental Remediation and Bioremediation Strategies for Endosulfan Contamination

Microbial Degradation and Bioremediation Approaches for Endosulfan (B1671282)

Microbial degradation offers a cost-effective and environmentally friendly method for breaking down endosulfan. Various bacteria and fungi possess the metabolic capabilities to transform this pesticide into less harmful substances.

Isolation and Characterization of Endosulfan-Degrading Bacterial Strains

Numerous bacterial species have been identified and characterized for their ability to degrade endosulfan, including isomers such as alpha-endosulfan. These strains are often isolated from contaminated soils where they have adapted to utilize the pesticide.

Pseudomonas species have demonstrated significant efficacy, with studies reporting degradation rates of up to 98.02% within 14 days for endosulfan concentrations of approximately 119 µg/L scirp.org.

Bacillus species have also shown endosulfan degradation capabilities, though generally at a slower pace, degrading around 50% of the pesticide within the same timeframe scirp.org.

Other genera, including Klebsiella , Acinetobacter , Alcaligenes , Flavobacterium , and Stenotrophomonas , have been reported to biodegrade endosulfan ophrp.org. For instance, Klebsiella pneumoniae and Pandoraea sp. have shown high degradation efficiencies, with Pandoraea sp. achieving 95-100% degradation of alpha- and beta-endosulfan (B125223) in 18 days ophrp.org. Klebsiella oxytoca was noted for degrading 145–260 mg of endosulfan in 6 days ophrp.org. Azotobacter sp. has also been identified as a potential endosulfan degrader nih.gov.

Table 1: Bacterial Endosulfan Degradation Efficiency

| Bacterial Strain | Degradation Percentage (%) | Time (days) | Endosulfan Concentration (µg/L) | Reference |

| Pseudomonas sp. | 98.02 ± 0.18 | 14 | 119.48 ± 0.53 | scirp.org |

| Bacillus sp. | 50 ± 0.08 | 14 | 119.48 ± 0.53 | scirp.org |

| Pandoraea sp. | 95-100 | 18 | Not specified | ophrp.org |

| Klebsiella oxytoca | 145–260 mg degradation | 6 | Not specified | ophrp.org |

| Azotobacter sp. | Not specified | Not specified | Not specified | nih.gov |

| Alcaligenes sp. | Reported to biodegrade | Not specified | Not specified | ophrp.org |

| Acinetobacter sp. | Reported to biodegrade | Not specified | Not specified | ophrp.org |

| Flavobacterium sp. | Reported to biodegrade | Not specified | Not specified | ophrp.org |

Fungal Contributions to Endosulfan Biodegradation

Fungi also play a significant role in the biodegradation of endosulfan, often exhibiting potent enzymatic activities that facilitate the breakdown of this persistent pollutant.

Aspergillus niger has been utilized in bioaugmentation strategies for soil remediation tubitak.gov.tr.

Pleurotus ostreatus , a white-rot fungus, has shown promise in degrading endosulfan isomers. Under solid-state fermentation (SSF), it degraded alpha-endosulfan with a half-life (DT50) of 3.99 days, while under submerged fermentation (SmF), the DT50 was 10 days pjoes.com.

Trichoderma harzianum has been found to degrade endosulfan, along with its metabolites endosulfan sulfate (B86663) and endosulfan diol oup.com.

Aspergillus sydoni demonstrated high degradation capabilities, reducing 95% of alpha-endosulfan and 97% of beta-endosulfan within 18 days in broth culture nih.gov.

Other fungal strains, such as Chaetosartorya stromatoides , Aspergillus terricola , and Aspergillus terreus , have been reported to degrade up to 70% of endosulfan isomers researchgate.net. One isolate, designated "AE," achieved 99% degradation within 5 days researchgate.net.

Algae, such as Chlorococcum sp. and Scenedesmus sp. , have also shown the ability to degrade alpha-endosulfan in liquid media and soil acs.org.

Table 2: Fungal and Algal Endosulfan Degradation Efficiency

| Microbial Strain | Degradation Percentage (%) | Time (days) | Isomer(s) Degraded | Reference |

| Pleurotus ostreatus (SSF) | Not specified | 16 | α-Endosulfan | pjoes.com |

| Pleurotus ostreatus (SmF) | Not specified | 10 | α-Endosulfan | pjoes.com |

| Aspergillus niger | Not specified | Not specified | Not specified | tubitak.gov.tr |

| Trichoderma harzianum | Not specified | Not specified | Endosulfan | oup.com |

| Aspergillus sydoni | 95% (α), 97% (β) | 18 | α and β | nih.gov |

| Chaetosartorya stromatoides | ~70% | Not specified | α and β | researchgate.net |

| Aspergillus terricola | ~70% | Not specified | α and β | researchgate.net |

| Aspergillus terreus | ~70% | Not specified | α and β | researchgate.net |

| Isolate AE | 99% | 5 | Not specified | researchgate.net |

| Chlorococcum sp. (Algae) | Not specified | Not specified | α-Endosulfan | acs.org |

| Scenedesmus sp. (Algae) | Not specified | Not specified | α-Endosulfan | acs.org |

Metabolic Pathways in Microbial Endosulfan Transformation

Microbial degradation of endosulfan typically involves two main pathways: hydrolysis and oxidation.

Hydrolytic Pathway: This route attacks the sulfite (B76179) ester bond, leading to the formation of endosulfan diol, which is considered less toxic. Bacteria predominantly utilize this pathway asm.orgtroindia.intandfonline.com.

Oxidative Pathway: This pathway involves the oxidation of the sulfite group, producing endosulfan sulfate. Endosulfan sulfate is often more toxic and persistent than the parent compound, posing a significant concern in remediation efforts asm.orgtroindia.intandfonline.com. Fungi tend to favor this pathway asm.org.

Other identified metabolites include endosulfan ether and endosulfan lactone ophrp.orgoup.com. The complete mineralization of the endosulfan carbon skeleton, indicated by the evolution of CO2, is generally limited in many microbial degradation processes asm.org.

Factors Influencing Microbial Degradation Efficiency

The efficiency of microbial endosulfan degradation is influenced by several environmental factors:

Aerobic vs. Anaerobic Conditions: While studies have shown degradation under both conditions, specific pathways and rates can vary. For example, endosulfan half-lives in Malaysian soils were reported as 433 days (aerobic sandy loam), 495 days (aerobic clay), and 462 days (anaerobic clay), indicating slow degradation in these soil types thaiscience.info.

pH: Soil pH can impact microbial activity. High alkalinity (e.g., pH 10.0) has been shown to inhibit microbial degradation of organochlorine pesticides cabidigitallibrary.org. Optimal pH ranges for specific microbial strains are crucial for efficient degradation.

Temperature: Temperature affects microbial metabolic rates. For instance, an isolate AE demonstrated complete degradation at 30°C researchgate.net.

Soil Type and Moisture Content: Soil texture and moisture levels can influence the bioavailability and degradation rates of endosulfan taylorfrancis.com. Degradation was observed to be faster in non-sterile soils compared to sterile soils, highlighting the role of microbial communities thaiscience.info.

Nutrient Availability: The presence of suitable nutrients can enhance microbial growth and activity, thereby improving degradation efficiency. Some strains can utilize endosulfan as a sulfur source nih.gov.

Surfactants: The use of surfactants can enhance the solubilization and bioavailability of hydrophobic endosulfan, thereby improving its removal from soil and water scirp.org.

Phytoremediation Potential for Endosulfan-Contaminated Environments

Phytoremediation utilizes plants to remove, degrade, or stabilize contaminants in soil and water. This technology offers a sustainable and cost-effective approach to managing endosulfan pollution.

Plant Uptake and Phytoextraction Mechanisms

Several plant species have demonstrated the capacity to absorb and/or degrade endosulfan from contaminated media.

Aquatic Plants: Salvinia molesta has shown high efficiency in removing endosulfan from water, achieving 97.94% removal within 21 days scirp.org. Other aquatic plants like Hydrilla verticillata have also been investigated nbrienvis.nic.in.

Terrestrial Plants:

Tomato (Solanum lycopersicum) achieved complete removal of endosulfan from soil within 21 days scirp.org.

Spinach (Spinacia oleracea) also showed significant removal, taking approximately 28 days for complete degradation scirp.org.

Sunflower (Helianthus annuus) has exhibited strong phytoextraction potential, accumulating the highest levels of endosulfan in its roots and leaves by 60 days of growth. It demonstrated a pesticide distribution pattern of aerial tissues > roots at 15 days conicet.gov.ar.

Alfalfa (Medicago sativa) and Soybean (Glycine max) have also been studied for their potential to remove endosulfan from soil conicet.gov.ar.

Corn (Zea mays) has been identified as tolerant to alpha-endosulfan and suitable for phytoremediation in alkaline soils cabidigitallibrary.org.

Alpinia calcarata , Ocimum sanctum , and Cymbopogon citratus have been evaluated, with A. calcarata removing 81.20% of endosulfan in 28 days and accumulating higher concentrations in its shoots scirp.org.

The mechanisms involved include direct uptake by roots and translocation to shoots (phytoextraction), as well as potential degradation within the plant tissues or in the rhizosphere by associated microbes (phytodegradation/rhizodegradation) nbrienvis.nic.inconicet.gov.arresearchgate.net. Plant growth can also induce physical-chemical changes in the soil, influencing endosulfan dynamics conicet.gov.ar. Lipid peroxidation levels in plants have been observed to correlate positively with endosulfan accumulation, indicating the toxic effects of the pesticide on plant tissues conicet.gov.ar.

Table 3: Phytoremediation of Endosulfan by Plant Species

| Plant Species | Removal Percentage (%) | Time (days) | Medium (Soil/Water) | Notes | Reference |

| Salvinia molesta | 97.94 ± 0.33 | 21 | Water | Efficient removal from water | scirp.org |

| Solanum lycopersicum (Tomato) | Complete removal | 21 | Soil | Higher removal than Spinach | scirp.org |

| Spinacia oleracea (Spinach) | Complete removal | 28 | Soil | Took longer than Tomato for complete removal | scirp.org |

| Helianthus annuus (Sunflower) | Highest accumulation | 60 | Soil | Highest phytoextraction capacity; aerial tissues > roots at 15 days | conicet.gov.ar |

| Alpinia calcarata | 81.20 | 28 | Soil | Accumulated higher amounts in shoots | scirp.org |

| Zea mays (Corn) | Not specified | Not specified | Soil | Tolerant to alpha-endosulfan, suitable for alkaline soil | cabidigitallibrary.org |

| Brassica campestris (Mustard) | Evaluated | Not specified | Soil | Evaluated for phytoremediation | researchgate.net |

| Ocimum sanctum (Tulsi) | Evaluated | Not specified | Soil | Evaluated for phytoremediation | scirp.org |

| Cymbopogon citratus (Lemongrass) | Evaluated | Not specified | Soil | Evaluated for phytoremediation | scirp.org |

Efficacy of Aquatic Plant Species (e.g., Salvinia molesta) in Water Remediation

Aquatic plants have demonstrated significant potential in removing endosulfan from contaminated water bodies. Among the species investigated, Salvinia molesta has shown particularly high efficacy.

Research Findings: Studies indicate that Salvinia molesta can achieve a remarkable removal rate of 97.94% ± 0.33% of endosulfan from water within 21 days, starting from an initial concentration of 123 μg/L. researchgate.netscirp.orgscirp.orgresearchgate.netresearchgate.netresearchgate.net In comparison, other aquatic plants like Hydrilla verticillata and Salvinia minima have also been studied, but Salvinia molesta generally exhibits superior performance. researchgate.net Furthermore, Salvinia molesta has been observed to accumulate endosulfan in its plant tissues, with residue concentrations reaching up to 82.22 µg/Kg in experimental settings. scirp.org Constructed wetlands incorporating aquatic plants have also proven efficient in endosulfan removal, with removal rates reported at 87.9% in water, 63.0% in non-rhizosphere sediments, and 70.9% in rhizosphere sediments. nih.gov

Terrestrial Plant Species for Soil Decontamination (e.g., Spinacia oleracea, Solanum lycopersicum, Brassica campestris Linn., Zea Maize, Vetiveria zizanioides)

Terrestrial plants play a vital role in decontaminating endosulfan-polluted soils through uptake, degradation, and stabilization mechanisms.

Research Findings:

Spinach (Spinacia oleracea) and Tomato (Solanum lycopersicum): Both species have been evaluated for their ability to remediate endosulfan-contaminated soil. Tomato plants demonstrated a higher removal efficiency, achieving complete endosulfan removal within 21 days from an initial concentration of 140 μg/Kg, while spinach required approximately 28 days for complete removal. researchgate.netscirp.orgscirp.orgresearchgate.netresearchgate.net

Mustard (Brassica campestris Linn.) and Maize (Zea Maize): These plants have shown significant capability in removing endosulfan from spiked soils. The disappearance rate constants for endosulfan were considerably higher in soils planted with mustard (0.23490 day⁻¹) and maize (0.17272 day⁻¹) compared to unplanted controls (0.03684 day⁻¹). researchgate.netresearchgate.netnih.govnbrienvis.nic.in Plant uptake and phytoextraction were identified as dominant processes, leading to a reduction in accumulated endosulfan in the soil by 55%-91% after crop cultivation. researchgate.netresearchgate.netnih.gov

Vetiveria zizanioides : Field monitoring studies identified Vetiveria zizanioides as a plant that accumulates higher concentrations of endosulfan. Further experimental studies, including comparisons with species like Phragmitis karka, Jatropha curcas, Brassica juncea, Vigna radiata, Solanum lycopersicum, Solanum melongena, Spinacia oleracea, and Withania somnifera, confirmed V. zizanioides's high accumulation potential. iaea.orgresearchgate.netresearchgate.net Its suitability for phytoremediation is supported by the lack of significant reduction in lipid peroxidation and chlorophyll (B73375) content under endosulfan stress. iaea.orgresearchgate.net

Solanum lycopersicum with PGPR: The co-application of Solanum lycopersicum with plant growth-promoting rhizobacteria (PGPR) strains, such as Bacillus sp. PRB101, significantly enhanced endosulfan degradation in soil. Bacillus sp. PRB101 achieved a maximum degradation of 89% at 5 mg kg⁻¹ of soil after 120 days. nih.gov

Biotechnological Enhancements in Phytoremediation

Biotechnological advancements offer powerful tools to augment the efficiency of phytoremediation for endosulfan contamination.

Research Findings: The development of genetically engineered plants that overexpress pesticide-degrading enzymes, such as cytochrome P450 monooxygenases (P450) and glutathione (B108866) S-transferases (GSTs), can significantly improve the metabolism and degradation of endosulfan. nbrienvis.nic.innbrienvis.nic.in Another promising approach involves engineering plants to secrete these degrading enzymes into the rhizosphere, creating a zone of enhanced contaminant breakdown. nbrienvis.nic.innbrienvis.nic.in Furthermore, the integration of bacterial genes into plants can bolster their remediation capabilities. nbrienvis.nic.innbrienvis.nic.intandfonline.com Rhizoremediation, which focuses on introducing pollutant-degrading genes into plant root systems to enhance rhizospheric secretion, is also a key strategy. nbrienvis.nic.in The synergistic interaction between plants and beneficial soil microbes, such as plant growth-promoting rhizobacteria (PGPR), further amplifies the remediation process. nih.govaloki.humdpi.com

Advanced Abiotic and Combined Remediation Technologies

Beyond traditional phytoremediation, advanced abiotic and integrated strategies are being developed to enhance the speed and effectiveness of endosulfan removal.

Surfactant-Enhanced Recovery for Soil Decontamination

Surfactants are utilized to overcome the hydrophobicity of endosulfan, increasing its bioavailability and facilitating its removal from soil.

Research Findings: The application of surfactants like Tween 80 has proven effective in releasing endosulfan from soil particles. A concentration of 1 g/L of Tween 80 released 83.89% ± 1.22% of endosulfan from soil within 24 hours, leaving only 13.96% ± 0.14% in the soil. scirp.orgscirp.orgresearchgate.net While Tween 80 showed the highest recovery (42.55% ± 0.19% in three hours), other surfactants like Triton X 100 and Mannitol also demonstrated some efficacy. scirp.orgscirp.org The combination of nanoparticles (e.g., zero-valent iron nanoparticles - nZVI) with plants, known as nano-phytoremediation, has also shown superior efficiency compared to phytoremediation alone. scirp.orgdergipark.org.tr

Synergistic Bioremediation Strategies (e.g., Rhizoremediation with Plant-Microbe Co-inoculation)

Combining biological agents, particularly plants and microbes, can create synergistic effects that accelerate endosulfan degradation.

Research Findings: Microbial degradation by species like Pseudomonas has been shown to completely degrade endosulfan within 16 days. scirp.orgscirp.org The co-inoculation of plants with plant growth-promoting rhizobacteria (PGPR) significantly enhances endosulfan degradation in soil. nih.gov The presence of root exudates from plants stimulates microbial activity, leading to increased microbial biomass carbon (MBC) and dehydrogenase activity (DHA), indicative of active endosulfan degradation. iaea.orgresearchgate.net These plant-microbe interactions within the rhizosphere are critical for effective remediation. aloki.humdpi.com

Development of Bioreactor Systems for Endosulfan Treatment

Bioreactor systems provide a controlled environment for microbial degradation of endosulfan, offering a scalable solution for contaminated water and soil.

Research Findings: Bioreactors employing immobilized microbial cells, such as Pseudomonas fluorescens within calcium-alginate beads, have demonstrated high efficiency in degrading endosulfan. researchgate.netiwaponline.com A packed bed bioreactor system using immobilized Pseudomonas fluorescens achieved nearly complete removal (approximately 100%) of endosulfan isomers from water within seven days. iwaponline.com Experiments with contaminated soil in a bioreactor showed that toxic endosulfan isomers were reduced below detection limits within 10 days, with nearly complete degradation of metabolites occurring by day 14. researchgate.net These systems can be scaled up for larger-scale remediation efforts. researchgate.net Aerobic biological treatment in bioreactors can achieve high treatment efficiencies once the biomass is acclimatized to pesticide-laden industrial effluents. ascelibrary.org

Historical Context and Regulatory Review of Endosulfan

Global Regulatory Evolution and Policy Impacts on Endosulfan (B1671282) Control

The regulation of endosulfan has evolved significantly due to growing scientific consensus on its persistence, toxicity, and potential for long-range environmental transport. This evolution reflects a global shift towards phasing out chemicals that pose unacceptable risks to environmental and human health.

The journey to a global ban on endosulfan was formalized under the Stockholm Convention on Persistent Organic Pollutants (POPs), a treaty designed to protect human health and the environment from chemicals that remain intact for long periods and become widely distributed geographically. pops.int The process began with a proposal from the European Community and its member states in 2007 to list endosulfan as a POP. cseindia.org

Following this proposal, the Stockholm Convention's Persistent Organic Pollutants Review Committee (POPRC), a body of scientific experts, evaluated endosulfan. In 2009, the POPRC concluded that endosulfan's characteristics as a persistent organic pollutant warranted global action. wikipedia.org The committee officially nominated endosulfan for inclusion in the convention in 2010, setting the stage for a worldwide ban. cseindia.orgwikipedia.org

Despite opposition from some countries, notably India, which was a major producer and user, the international consensus solidified. wikipedia.orgwomenforclimate.org At the fifth meeting of the Conference of the Parties (COP5) in Geneva in April 2011, member nations agreed to list technical endosulfan and its related isomers in Annex A of the Convention, marking them for elimination. pops.intisotope.comiisd.org The global ban officially took effect in mid-2012, although certain exemptions for specific crop-pest combinations were granted for a limited five-year period to allow countries to transition to alternatives. wikipedia.orgisotope.comntn.org.au This decision added endosulfan to the list of 22 chemicals regulated by the treaty at the time. iisd.org The amendment to include endosulfan in Annex A formally entered into force on October 27, 2012. kemi.se

Prior to the global ban under the Stockholm Convention, numerous countries and regions had already taken independent action to prohibit or restrict the use of endosulfan. By the time of the 2011 agreement, over 80 countries had such measures in place. wikipedia.org

European Union: The EU was a proponent of the global ban and had already ceased the use of endosulfan in plant protection products by 2007. kemi.seindianchemicalnews.com Its production, marketing, and use were formally banned in the EU as of June 2012, with an export ban following in January 2013. kemi.se

United States Environmental Protection Agency (US EPA): In June 2010, the US EPA announced its decision to ban endosulfan, citing unacceptable risks to farmworkers and wildlife, as well as its environmental persistence. epa.govenvironmentenergyleader.combeyondpesticides.org The agency reached a voluntary agreement with the manufacturers for a phased cancellation of all uses. epa.gov Most uses were terminated within two years, with a complete phase-out of the final uses occurring by July 31, 2016. isotope.comepa.govepa.gov

Australia: The Australian Pesticides and Veterinary Medicines Authority (APVMA) cancelled all product registrations for endosulfan on October 12, 2010. wikipedia.orgthebeatsheet.com.au The decision was based on new information indicating likely adverse environmental effects from spray drift and runoff. thebeatsheet.com.au A two-year phase-out period was permitted, allowing existing stocks to be used until October 2012. ntn.org.authebeatsheet.com.au

Canada: Canada also moved towards a phase-out of endosulfan, registering it for control over various insect pests on a wide range of crops while acknowledging the need to eliminate its use due to environmental concerns. wikipedia.orgccme.ca

These national and regional actions were critical in building momentum for the eventual global ban and were often cited during the Stockholm Convention deliberations.

Despite comprehensive bans, the complete elimination of endosulfan from the environment faces two significant hurdles: illegal use and its inherent persistence.

Even after national prohibitions, the illicit trade and use of endosulfan have been reported in several regions. For instance, it has continued to be used extensively in countries like India and China despite laws against its application. wikipedia.org The state of Kerala in India, which banned the pesticide locally long before the national ban, encountered persistent problems with the illegal smuggling of endosulfan across its borders. downtoearth.org.in This highlights the difficulty of enforcement, particularly in regions with a long history of endosulfan application.

The chemical's environmental legacy is prolonged by its persistence. Endosulfan degrades slowly in the environment, with a half-life in soil that can range from 60 to 800 days. indiaenvironmentportal.org.in Its primary degradation product, endosulfan sulfate (B86663), is not only more persistent but also exhibits a similar level of toxicity. indiaenvironmentportal.org.innewswise.com Studies conducted after bans have been implemented, such as in China's cotton-growing regions, have found that endosulfan residues, particularly endosulfan sulfate, remain present in the soil, demonstrating the long-term contamination challenge. newswise.com This persistence means that even with a complete cessation of use, the compound and its toxic byproducts can remain in ecosystems for lengthy periods. wikipedia.org

Historical Usage Patterns and Environmental Legacy of Endosulfan

First registered in the 1950s, endosulfan became a widely applied agricultural chemical for decades before its risks led to its prohibition. wikipedia.orgepa.gov Its extensive history of use has resulted in a significant and lasting environmental legacy.

Endosulfan is a broad-spectrum organochlorine insecticide and acaricide, meaning it was effective against a wide variety of insects and mites. wikipedia.orgepa.gov It was used globally to control pests such as aphids, whiteflies, leafhoppers, Colorado potato beetles, and cabbage worms. wikipedia.org Its primary mode of action involves disrupting the central nervous system of insects. wikipedia.org

The application of endosulfan spanned a vast range of agricultural products. It was heavily used on major cash crops and staple foods.

| Crop Category | Examples |

| Fibre Crops | Cotton isotope.comepa.gov |

| Beverage Crops | Coffee, Tea isotope.compan-germany.orgpops.int |

| Fruits | Apples, Pears, Grapes, Citrus, Pome Fruits, Cherries, Peaches epa.govepa.govapvma.gov.au |

| Vegetables | Potatoes, Tomatoes, Cucumbers, Squash, Broccoli, Eggplant, Cabbage, Celery wikipedia.orgepa.govepa.gov |

| Grains & Pulses | Rice, Soy, Sorghum, Beans cseindia.orgdowntoearth.org.inpan-germany.org |

| Other | Tobacco, Nuts, Oilseeds, Ornamental plants epa.govapvma.gov.au |

In the United States, between 2006 and 2008, the crops with the highest endosulfan use included apples, cotton, various cucurbits (like cucumbers and squash), pears, potatoes, and tomatoes. epa.gov In Australia, it was registered for use on a wide array of horticultural and agricultural crops before its ban. apvma.gov.au

The widespread and prolonged use of endosulfan has led to extensive environmental contamination. pops.int Due to its chemical properties, it is prone to long-range atmospheric transport, allowing it to pollute environments far from where it was applied. pan-europe.infoejfoundation.org

This has resulted in its detection in nearly every environmental medium across the globe. Endosulfan has been found in:

Soil and Sediments: Contamination is widespread in agricultural areas and has been detected in marine sediments. pan-germany.orgpops.int